molecular formula C16H16N2O3 B2635236 3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide CAS No. 477851-48-2

3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide

Cat. No. B2635236
CAS RN: 477851-48-2
M. Wt: 284.315
InChI Key: WPHISVRAQOFBKF-ATVHPVEESA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones were synthesized by reacting 3-(4-phenoxybenzoyl)propionic acid with several aryl acid hydrazides . Another study reported the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives from quinazolin-4 (3H)-one, quinoxalin-2 (1H)-one, and pyridin-2 (1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to "3-(methoxyimino)-N-(4-phenoxyphenyl)propanamide" includes the synthesis and x-ray structural investigation of azetidinones derivatives. These studies focus on the synthesis methods and structural characterization to understand the compound's crystal system and its implications in chemical reactivity and interactions (Gluziński et al., 1991).

Biological Activities and Applications

  • Antimicrobial Activity : Some derivatives have been synthesized and showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests their potential as novel antimicrobial agents (Helal et al., 2013).

  • Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

  • Antioxidant Properties : Studies on novel phenolic antioxidants demonstrate their significant cell-killing effects on breast cancer cells, including chemotherapy-resistant strains. This research underscores the potential of these compounds in developing new cancer treatments (Kovalchuk et al., 2013).

Pharmacokinetic Studies

Detailed pharmacokinetic studies on selective androgen receptor modulators (SARMs) reveal insights into their absorption, clearance, distribution, and metabolism in preclinical models. These studies help in understanding the ideal pharmacokinetic characteristics for propanamide derivatives in therapeutic applications (Wu et al., 2006).

Molecular Imaging Applications

Research on carbon-11-labeled propanamide derivatives as SARM radioligands for prostate cancer imaging highlights the role of these compounds in developing diagnostic tools for cancer detection. Such studies contribute to the advancement of molecular imaging techniques in medical diagnostics (Gao et al., 2011).

properties

IUPAC Name

(3Z)-3-methoxyimino-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-17-12-11-16(19)18-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHISVRAQOFBKF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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